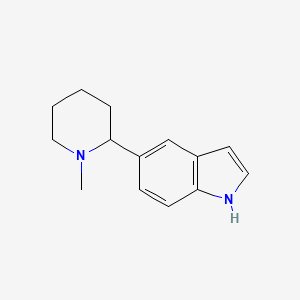

5-(1-Methylpiperidin-2-yl)-1H-indole

Description

Contextualization within Medicinal Chemistry and Heterocyclic Compound Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry. nih.gov Indole-piperidine hybrids, such as 5-(1-Methylpiperidin-2-yl)-1H-indole, are of particular interest due to the prevalence of both indole (B1671886) and piperidine (B6355638) motifs in a vast number of biologically active compounds. nih.govresearchgate.net The fusion of these two scaffolds into a single molecule can lead to novel pharmacological properties, making them attractive targets for drug discovery programs. nih.gov Researchers are continually exploring new synthetic methods to create diverse libraries of these hybrids for biological screening. nih.govresearchgate.net

Overview of Indole and Piperidine Scaffolds in Bioactive Molecules

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. nih.govwikipedia.org It is a core component of many natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govresearchgate.net The versatility of the indole nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile. mdpi.commdpi.com

Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most significant building blocks in the synthesis of pharmaceuticals. nih.gov Its presence is noted in numerous drug classes, including antipsychotics, analgesics, and antihistamines. encyclopedia.pub The conformational flexibility of the piperidine ring and the ability to introduce substituents at different positions contribute to its widespread use in drug design. york.ac.uk

Structural Classification and Nomenclatural Considerations for this compound within the Indole-Piperidine Chemical Space

The compound this compound is classified as an indole-piperidine hybrid. The nomenclature indicates an indole ring system where the hydrogen at the 5-position is substituted with a 1-methylpiperidin-2-yl group. The "1H" in 1H-indole specifies the position of the hydrogen atom on the nitrogen of the indole ring. wikipedia.org The "1-methyl" designates a methyl group attached to the nitrogen atom of the piperidine ring, and the "2-yl" indicates that the piperidine ring is attached to the indole ring at its second position.

The broader indole-piperidine chemical space includes a variety of structural isomers and derivatives. The point of attachment between the indole and piperidine rings can vary, as can the substitution patterns on both ring systems. For instance, compounds where the piperidine is linked at different positions of the indole ring or where the indole is attached to different positions of the piperidine ring would all be part of this chemical space.

Scope and Significance of Academic Research on Indole-Piperidine Derivatives

Academic research on indole-piperidine derivatives is extensive and focuses on several key areas:

Synthesis: Developing novel and efficient synthetic routes to access a diverse range of these hybrid molecules is a primary focus. nih.govresearchgate.netnih.gov This includes the exploration of different catalysts and reaction conditions to control regioselectivity and stereoselectivity. nih.gov

Biological Evaluation: A significant portion of research is dedicated to investigating the biological activities of these compounds. This involves screening them against various biological targets to identify potential therapeutic applications. nih.govmdpi.comelsevierpure.com

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of indole-piperidine hybrids and evaluate the impact of these changes on their biological activity. These studies provide valuable insights for the rational design of more potent and selective compounds. researchgate.netevitachem.com

The significance of this research lies in its potential to deliver new drug candidates for a wide range of diseases. The unique combination of the indole and piperidine scaffolds offers the possibility of discovering molecules with novel mechanisms of action and improved pharmacological properties. researchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

5-(1-methylpiperidin-2-yl)-1H-indole |

InChI |

InChI=1S/C14H18N2/c1-16-9-3-2-4-14(16)12-5-6-13-11(10-12)7-8-15-13/h5-8,10,14-15H,2-4,9H2,1H3 |

InChI Key |

VSYKYXKEUNAWQZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 1 Methylpiperidin 2 Yl 1h Indole and Analogues

Retrosynthetic Analysis of the 5-(1-Methylpiperidin-2-yl)-1H-indole Core

A retrosynthetic analysis of the target compound, this compound, identifies several key disconnections that form the basis for potential synthetic routes. The most logical disconnection is the C-C bond between the C5 position of the indole (B1671886) ring and the C2 position of the piperidine (B6355638) ring. This approach simplifies the synthesis into two main parts: the preparation of a functionalized indole (e.g., a 5-halo-indole or 5-lithio-indole) and a suitably activated piperidine derivative, which are then coupled.

Alternatively, the indole ring itself can be constructed onto a pre-existing benzene (B151609) ring that already bears the 1-methylpiperidin-2-yl substituent. This strategy is central to many classical indole syntheses. The primary disconnections for the indole ring formation involve breaking the N1-C2 and C3-C3a bonds, which points toward precursors like substituted anilines or phenylhydrazines, cornerstone reactants in methods such as the Leimgruber-Batcho and Fischer syntheses, respectively.

Key Synthetic Strategies for Indole Ring Formation

The construction of the indole nucleus is a pivotal step in the synthesis of this compound. Several powerful methods have been developed and refined for this purpose.

Fischer Indole Synthesis and Its Derivatives

The Fischer indole synthesis is a historic and versatile method for preparing indoles by treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through a phenylhydrazone intermediate, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole. wikipedia.org

For the synthesis of 5-substituted indoles, a 4-substituted phenylhydrazine is required. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂. wikipedia.org However, the Fischer synthesis can lead to the formation of by-products, especially with complex substrates. For instance, in the synthesis of Sumatriptan, a related 5-substituted indole, protecting the nitrogen of a sulfonamide group was found to increase the yield of the indole-forming step to 50% and simplify purification. scite.ai

Table 1: Examples of Fischer Indole Synthesis Conditions

| Phenylhydrazine Precursor | Carbonyl Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| (4-Methoxyphenyl)hydrazine | 4-Piperidone derivative | Acetic Acid, reflux | 5-Methoxy-3-(piperidin-4-yl)-1H-indole | |

| 4-(Sulfonamidomethyl)phenylhydrazine | 4-Aminobutanal derivative | Acid catalyst | Sumatriptan precursor | scite.ai |

This table is interactive and can be sorted by column.

Leimgruber-Batcho Indole Synthesis and Adaptations

The Leimgruber-Batcho indole synthesis has become a popular industrial alternative to the Fischer method due to its high yields, mild conditions, and the ready availability of starting materials. wikipedia.orgtsijournals.com The process begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.orgresearchgate.net This intermediate, often a vibrant red compound, undergoes reductive cyclization using reagents like Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, or stannous chloride to yield the indole. wikipedia.orgyoutube.com

This method is highly adaptable for producing complex indoles. For example, the synthesis of 1-(1-pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole, a key intermediate for a protein kinase C inhibitor, was successfully achieved using a Leimgruber-Batcho approach. acs.org The synthesis involved coupling 2-(2,2-dimethoxyethyl)benzenamine with 1-(2-pyridinylmethyl)-4-piperidinone, followed by a Pd/C-catalyzed cyclization, affording the final product in a high yield of 78%. acs.org Recent advancements have focused on creating one-pot tandem procedures to further streamline the process and align with green chemistry principles. journalijar.com

Kraus Indole Synthesis Utilizing Diverse Precursors

The Kraus indole synthesis offers alternative pathways to the indole core. One variation involves the reaction of (2-aminobenzyl)triphenylphosphonium bromide with aromatic or α,β-unsaturated aldehydes under microwave-assisted conditions to furnish 2-substituted indoles in high yields. Another approach uses the cyclization of 2-vinylanilines, mediated by reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), to provide various indoles under mild conditions. organic-chemistry.org These methods provide strategic alternatives when the precursors required for Fischer or Leimgruber-Batcho syntheses are not readily accessible.

Palladium-Catalyzed and Other Transition Metal-Mediated Cyclization Reactions

Modern organic synthesis heavily relies on transition metal catalysis, and indole synthesis is no exception. Palladium-catalyzed reactions are particularly prominent, offering powerful and regioselective methods for forming the indole ring. beilstein-journals.org

Key strategies include:

Aza-Wacker Oxidative Cyclization: A Pd-catalyzed Wacker-type reaction can construct quinoline (B57606) rings, a related heterocyclic system, under mild conditions with air as the oxidant. This highlights the potential for similar intramolecular cyclizations to form indoles from appropriately substituted anilines. organic-chemistry.org

Cross-Coupling Reactions: Palladium catalysts are used to couple o-haloanilines with alkynes (Larock indole synthesis) or to perform intramolecular C-H activation. nih.govsemanticscholar.org For instance, substituted indole-2-carbonitriles have been synthesized via Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions. nih.gov

Diarylamine Cyclization: Diarylamines can undergo Pd(II)-catalyzed cyclization to form carbazoles, a strategy that can be adapted for indole synthesis. nih.gov

Carbonylative Synthesis: Palladium catalysts facilitate the synthesis and functionalization of indoles through carbonylation reactions, using carbon monoxide as a C1 building block. beilstein-journals.org

Table 2: Examples of Palladium-Catalyzed Indole/Heterocycle Synthesis

| Starting Materials | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Arylcyclohexane enaminones | Pd(OAc)₂, Cu(OAc)₂ | DMF, MW, 130°C | Carbazoles | nih.gov |

| o-Nitrostyrene derivatives | Pd(OAc)₂, PPh₃ | 4 bar CO, 70°C | Indoles | beilstein-journals.org |

| Anilines, Terminal Alkynes | Hg(I)/Pd(II) | One-pot, two-step | 2-Substituted Indoles | semanticscholar.org |

This table is interactive and can be sorted by column.

Microwave-Assisted Indole Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance selectivity. nih.gov This technology has been successfully applied to numerous classical and modern indole syntheses. jocpr.com

For example, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives was optimized by exposing a neat mixture of N-aryl enamines to microwave irradiation, leading to excellent yields and high regioselectivity via a palladium-catalyzed intramolecular oxidative coupling. mdpi.com Similarly, the synthesis of aplysinopsin analogues, which are indole-derived imidazolones, was significantly more efficient under microwave irradiation (85–91% yield) compared to conventional heating (70–83% yield). nih.gov Microwave assistance has been documented for Fischer, Leimgruber-Batcho, Wittig, and various metal-mediated cyclizations, making it an invaluable tool in the synthesis of medicinally relevant indoles. nih.govmdpi.com

Methods for Piperidine Ring Construction and Functionalization

The synthesis of the piperidine moiety is a critical aspect of forming indole-piperidine compounds. Methodologies range from ring construction through cyclization to the functionalization of a pre-existing piperidine ring.

Reductive Amination Approaches for Piperidine Derivatization

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely employed in the synthesis of piperidine rings. One prominent strategy involves a double reductive amination cascade. In this approach, a 1,5-keto-aldehyde can react with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding piperidine product in good to excellent yields. rsc.orgnih.gov This method is highly effective for creating substituted piperidines from acyclic precursors. nih.gov

Another approach is the iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) acts as a key reagent to facilitate the formation and reduction of an imine, leading to cyclization and the formation of the piperidine ring. nih.govmdpi.com Furthermore, piperidine synthesis can be achieved through an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds through an iminium ion intermediate that is subsequently reduced. nih.gov

Interactive Table: Comparison of Reductive Amination Strategies for Piperidine Synthesis

| Method | Precursor | Key Reagents | Mechanism Highlights | Ref |

|---|---|---|---|---|

| Double Reductive Amination | 1,5-Keto-aldehyde | Primary amine, NaBH(OAc)₃ | Cascade reaction forming two C-N bonds, often with high stereocontrol. | rsc.orgnih.gov |

| Iron-Catalyzed Reductive Amination | ω-Amino fatty acids | Iron complex, Phenylsilane | Phenylsilane promotes imine formation and reduction, initiating cyclization. | nih.gov |

| Reductive Hydroamination | Enynyl Amines | TMSOTf, Et₃SiH | Metal-free, Lewis acid-mediated 5/6-endo-dig cascade. | organic-chemistry.org |

Alkylation Strategies for N-Substitution of Piperidines

The introduction of a methyl group onto the nitrogen of the piperidine ring to form the N-methylpiperidine core of the target compound is typically achieved through N-alkylation. This is a standard transformation in organic synthesis. A common method involves reacting the secondary amine (piperidine) with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a base. researchgate.net

Several conditions can be employed for this reaction. One approach uses potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dry dimethylformamide (DMF) at room temperature. researchgate.net A stronger base, such as sodium hydride (NaH), can also be used in DMF. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts from over-alkylation, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.net Alternatively, a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) can be used with the alkyl halide in a solvent such as anhydrous acetonitrile (B52724). researchgate.net

Stereoselective Piperidine Ring Formation

Achieving specific stereochemistry at the C2 position of the piperidine ring is crucial for producing enantiomerically pure analogues. Several advanced methods have been developed for this purpose.

One highly effective strategy utilizes an η4-dienetricarbonyliron complex as a chiral auxiliary. rsc.orgnih.gov In this method, a 1,5-keto-aldehyde attached to the dienyl complex undergoes a double reductive amination. The bulky tricarbonyliron group directs the approach of the hydride reagent, leading to the formation of a single diastereoisomeric product with complete stereocontrol. rsc.orgnih.gov The iron auxiliary can later be removed to yield the enantiomerically pure 2-substituted piperidine. nih.gov

Other approaches include the use of chiral sulfinamides, which serve as excellent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. researchgate.net Chemo-enzymatic methods have also emerged, combining chemical synthesis with biocatalysis. A one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines with precise stereochemistry. nih.gov

General Synthetic Routes for Conjugating Indole and Piperidine Moieties (e.g., aminoalkylindole synthesis)

The linkage of the indole and piperidine heterocycles is a key step in the synthesis of the target molecule and its analogues. Aminoalkylindoles (AAIs) are a family of compounds that feature this linkage. wikipedia.org

A widely used method for constructing the indole ring onto a pre-existing functionalized piperidine is the Leimgruber-Batcho indole synthesis . This procedure was successfully used to manufacture a key intermediate for a protein kinase C inhibitor, 1-(1-pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole. acs.org The synthesis involves reacting a substituted benzenamine, such as 2-(2,2-dimethoxyethyl)benzenamine, with a functionalized piperidinone, like 1-(2-pyridinylmethyl)-4-piperidinone. A subsequent cyclization step, often catalyzed by palladium-on-carbon (Pd/C) under a hydrogen atmosphere, forms the indole core. acs.org

The Fischer indole synthesis is another classical and versatile method. It involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions. nih.gov For indole-piperidine synthesis, this could involve reacting a suitable phenylhydrazine with a piperidinone derivative. nih.gov

Reductive amination can also be used to conjugate the two moieties. For instance, the reductive amination of an aldehyde, such as one attached to an indole ring, with a piperidine derivative can form the desired C-N bond linkage. nih.gov

Stereoselective Synthesis and Chiral Resolution of this compound Analogues (e.g., R- and S-enantiomers)

The production of single enantiomers (R- or S-form) of indole-piperidine compounds is critical for pharmacological studies. This can be accomplished either by building the desired stereocenter into the molecule during the synthesis (stereoselective synthesis) or by separating a racemic mixture after synthesis (chiral resolution).

A definitive method for obtaining enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives, which are structural analogues, involves chiral resolution via diastereomer formation. nih.gov In this approach, a racemic piperidinyl-indole is N-alkylated with a chiral auxiliary, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. This reaction produces a mixture of two diastereomers. nih.gov Because diastereomers have different physical properties, they can be separated using standard laboratory techniques like column chromatography or semi-preparative HPLC. nih.gov Once separated, the chiral auxiliary is chemically cleaved (e.g., via hydrogenolysis with Pd/C) to yield the individual (R)- and (S)-enantiomers of the piperidinyl-indole. nih.gov The absolute configuration of the final enantiomers can be confirmed using techniques like single-crystal X-ray crystallography. nih.gov

Interactive Table: Example of Diastereomer Separation for Chiral Resolution

| Diastereomer | Structure Type | Separation Method | Outcome | Ref |

|---|---|---|---|---|

| (3R, 2S)-2a and (3S, 2S)-3a | Diastereomeric esters | Semipreparative HPLC | Separation of diastereomers. | nih.gov |

| (3R, 2R)-4a and (3S, 2R)-5a | Diastereomeric amides | Column Chromatography (Acetone/Cyclohexane) | Separation of diastereomers. | nih.gov |

Optimization of Reaction Conditions and Yields for Indole-Piperidine Synthesis

Optimizing reaction conditions is essential to maximize product yield and purity while minimizing reaction time and side products. This involves systematically varying parameters such as solvent, temperature, catalyst, and reagents.

In the synthesis of 1-indolyl methanamines from the reaction of indole and piperidine, an initial analysis of time, temperature, and irradiation conditions confirmed that using ultrasound as a catalyst at 50°C for 2 hours were optimal conditions. researchgate.netresearchgate.net Further studies showed that the choice of base and solvent was critical; substituting sodium hydride (NaH) with other bases led to a significant decrease in yield, and acetonitrile was identified as the solvent of choice over others. researchgate.net

For the Leimgruber-Batcho synthesis of an indole-piperidine intermediate, the cyclization step was optimized. Factors such as catalyst loading (5 wt% Pd/C), hydrogen pressure (50 psi), and temperature (80°C) were fine-tuned to achieve high yield and purity. acs.org Similarly, in the synthesis of diindolylmethanes, a related reaction involving electrophilic substitution on indoles, various solvents (trifluoroethanol, water, acetic acid) and catalysts (H₂SO₄, AlCl₃, FeCl₃, I₂) were screened to find the optimal conditions, which were determined to be iodine in acetonitrile. nih.gov These examples highlight the systematic approach required to develop efficient and robust synthetic protocols. researchgate.netnih.gov

Synthesis of Radiolabeled this compound Analogues for Biochemical and Imaging Studies (e.g., radioiodination, ¹⁸F-labeling)

The development of radiolabeled analogues of this compound is crucial for enabling in vivo biochemical and imaging studies, particularly for mapping the distribution and density of target receptors like serotonin (B10506) receptors. nih.govnih.gov Techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) rely on the administration of these tracer compounds labeled with specific radionuclides. The synthesis of these radiotracers involves sophisticated chemical methods designed to incorporate isotopes like iodine-123 (¹²³I) for SPECT or fluorine-18 (B77423) (¹⁸F) for PET into the molecular structure. nih.govnih.gov

Radioiodination for SPECT Imaging

Radioiodination is a well-established method for producing radioligands for SPECT imaging. For indole and piperidine-based structures, this is typically achieved through an oxidative iododestannylation reaction on a suitable precursor. This method involves synthesizing a trialkylstannane (usually tri-n-butyltin) derivative of the parent molecule, which then undergoes a reaction with a radioiodide salt (e.g., Na¹²³I) in the presence of an oxidizing agent.

A common precursor for radioiodinating an indole-containing compound would be a 5-(tri-n-butylstannyl)-1H-indole derivative. The synthesis of an analogous SPECT ligand, [¹²³I]IBVM, a marker for cholinergic neurons, provides a clear procedural model. nih.gov In this process, the corresponding chiral (-)-5-(tri-n-butyltin) precursor is reacted with Na¹²³I. nih.gov Various oxidizing agents can be used, with chloramine-T and peracetic acid being common choices. nih.gov While both can yield good results, chloramine-T has proven more reliable for achieving acceptable yields with Na¹²³I. nih.gov The final radiolabeled product is then purified using High-Performance Liquid Chromatography (HPLC) to remove any chemical impurities, such as chlorinated byproducts that may form when using chloramine-T, and to ensure high radiochemical purity. nih.govnih.gov

The synthesis of another SPECT radioligand, ¹²³I-2, for sigma receptors, followed a similar oxidative iododestannylation of a trans vinyl tributylstannane precursor. nih.gov These syntheses routinely produce the final tracer with high specific activity and radiochemical purity, making them suitable for in vivo imaging studies in animals and potentially humans. nih.govnih.gov

Table 1: Research Findings on Radioiodination of Piperidine-Containing Analogues

| Parameter | [¹²³I]IBVM nih.gov | ¹²³I-2 (for Sigma Receptors) nih.gov |

| Precursor | (-)-5-(tri-n-butyltin) derivative | trans vinyl tributylstannane derivative |

| Radionuclide | Iodine-123 (¹²³I) | Iodine-123 (¹²³I) |

| Oxidizing Agent | Chloramine-T | Not specified, general oxidative method |

| Radiochemical Yield | 71% (average) | 63-75% |

| Radiochemical Purity | > 97% | > 99% |

| Specific Activity | 30-70,000 Ci/mmol | > 77,000 MBq/µmol |

| Purification | HPLC | HPLC |

¹⁸F-Labeling for PET Imaging

Fluorine-18 is the most widely used radionuclide for PET imaging due to its favorable decay properties, including a 109.8-minute half-life. nih.govspringernature.com The synthesis of ¹⁸F-labeled tracers, including analogues of this compound, has benefited significantly from recent advancements in radiochemistry, particularly methods that allow for late-stage radiofluorination. nih.gov

Direct labeling of sensitive molecules like indole-based ligands can be challenging, often requiring harsh conditions. springernature.com Therefore, the synthesis frequently employs ¹⁸F-labeled prosthetic groups or building blocks which are then coupled to the main structure. springernature.com Modern strategies focus on developing milder, more efficient, and often automated, one-pot procedures. scispace.com

Key approaches for ¹⁸F-labeling include:

Nucleophilic Substitution: This is the most common method, where [¹⁸F]fluoride is reacted with a precursor containing a good leaving group (e.g., tosylate, mesylate, or triflate). For indole-based structures, this often involves attaching an alkyl chain with a leaving group to either the indole nitrogen or another suitable position.

Silicon-Fluoride Acceptor (SiFA) Chemistry: This technique offers a simple and mild approach to ¹⁸F-labeling. youtube.com A SiFA-functionalized precursor undergoes a rapid isotopic exchange reaction, swapping a non-radioactive ¹⁹F atom for a radioactive ¹⁸F atom under gentle conditions. youtube.com This method is advantageous because it simplifies purification, as the precursor and the final product are chemically identical. youtube.com

Aqueous and Mild Labeling: Recent research has focused on developing methods that work in aqueous solutions under mild conditions to protect sensitive biomolecules. springernature.com This involves creating highly selective fluoride (B91410) acceptors, such as certain organophosphines, that can be labeled without being affected by water. springernature.com

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful tool. A precursor molecule can be functionalized with an alkyne, which is then reacted with an ¹⁸F-labeled azide (B81097) building block (e.g., [¹⁸F]fluoroethyl azide) to form a stable triazole linkage. scispace.com

The development of hydrophilic ¹⁸F-labeled tracers is also a major focus, as increased hydrophilicity can improve in vivo pharmacokinetics, leading to faster clearance from non-target tissues and clearer imaging signals. mdpi.comresearchgate.net For instance, introducing a sulfonic acid function is a strategy to enhance the hydrophilic character of a radiotracer. mdpi.com

Table 2: Modern ¹⁸F-Labeling Strategies Applicable to Indole Analogues

| Labeling Strategy | Key Features | Typical Conditions | Common Precursor |

| Isotopic Exchange (SiFA) | Simple, mild conditions; easy purification. youtube.com | Low activation energy, often at room temperature. youtube.com | Silicon-Fluoride Acceptor (SiFA) functionalized molecule. youtube.com |

| Aqueous Labeling | Tolerant to water, suitable for sensitive molecules. springernature.com | Mild temperatures, use of selective F-acceptors. springernature.com | Organophosphine or other specialized prosthetic groups. springernature.com |

| Ring-Opening of Sultones | Produces hydrophilic sulfonic acid products. mdpi.com | Smooth reaction conditions. mdpi.com | Sultone precursors. mdpi.com |

| Click Chemistry (CuAAC) | Forms a stable triazole linkage. scispace.com | Copper-catalyzed reaction. scispace.com | Alkyne-functionalized molecule and an ¹⁸F-azide building block. scispace.com |

Pharmacological and Biochemical Investigations of 5 1 Methylpiperidin 2 Yl 1h Indole Analogues

In Vitro Receptor Binding Profiles

The indole (B1671886) nucleus, particularly when substituted with a methylpiperidine moiety, serves as a versatile scaffold for designing ligands that interact with a diverse range of G-protein coupled receptors (GPCRs). Analogues of 5-(1-methylpiperidin-2-yl)-1H-indole have been the subject of extensive pharmacological investigation, revealing affinities for cannabinoid, serotonin (B10506), and other receptor systems. These studies have elucidated structure-activity relationships crucial for the development of selective ligands with potential therapeutic applications.

Cannabinoid Receptor (CB1 and CB2) Affinity and Selectivity

Analogues of this compound have been synthesized and evaluated for their affinity and selectivity for cannabinoid receptors CB1 and CB2. These receptors are key components of the endocannabinoid system, which is involved in regulating a multitude of physiological processes. researchgate.netnih.gov

One notable analogue, AM2233 , a potent CB1 agonist, demonstrates high affinity for the CB1 receptor, approximately eight times higher than that of the well-known synthetic cannabinoid WIN 55,212-2. nih.gov The R-enantiomer of AM2233, specifically R-2-Iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone, has been developed as a radioligand for imaging CB1 receptors in the brain. nih.gov

Another significant analogue, AM1241 , ((2-iodo-5-nitrophenyl)-[1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl]methanone), has been designed as a selective CB2 receptor agonist. pnas.orgcaymanchem.com In binding assays using rodent tissue, AM1241 showed an 82-fold selectivity for the CB2 receptor over the CB1 receptor. pnas.org Specifically, its affinity (Ki) for the mouse spleen CB2 receptor was 3.4 ± 0.5 nM, while its affinity for the rat brain CB1 receptor was 280 ± 41 nM. pnas.org Further studies with recombinant human receptors expressed in cell lines confirmed this selectivity, with Ki values of approximately 7.1 nM for the human CB2 receptor and 580 nM for the human CB1 receptor. caymanchem.com The enantiomers of AM1241 exhibit different affinities, with the R-enantiomer showing about a twofold greater affinity for CB2 receptors than the racemic mixture. nih.gov

| Compound | Receptor | Ki (nM) | Selectivity | Source |

| AM1241 | CB1 (rat brain) | 280 ± 41 | 82-fold for CB2 | pnas.org |

| CB2 (mouse spleen) | 3.4 ± 0.5 | pnas.org | ||

| hCB1 (recombinant) | 580 | >80-fold for hCB2 | caymanchem.com | |

| hCB2 (recombinant) | 7.1 | caymanchem.com | ||

| R-AM1241 | hCB1 (recombinant) | ~5000 | >250-fold for hCB2 | nih.gov |

| hCB2 (recombinant) | ~20 | nih.gov | ||

| rCB2 (recombinant) | ~30 | nih.gov | ||

| mCB2 (recombinant) | ~30 | nih.gov | ||

| S-AM1241 | hCB1 (recombinant) | >10000 | nih.gov | |

| hCB2 (recombinant) | 600-900 | nih.gov | ||

| rCB2 (recombinant) | 600-900 | nih.gov | ||

| mCB2 (recombinant) | 600-900 | nih.gov | ||

| AM2233 | CB1 | High affinity | Potent CB1 agonist | nih.gov |

Serotonin Receptor (5-HT) Affinity and Selectivity

The this compound scaffold is also a key feature in compounds targeting various serotonin (5-HT) receptors. These receptors are implicated in a wide array of physiological and pathological processes, making them important drug targets. nih.gov

BRL 54443 , chemically known as 5-Hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole, is a potent and selective agonist for the 5-HT1E and 5-HT1F receptors, with pKi values of 8.7 and 8.9, respectively. It displays over 30-fold selectivity for these receptors compared to other 5-HT subtypes and dopamine (B1211576) receptors. Structural studies have revealed that the selectivity of BRL 54443 for 5-HT1E/1F receptors is influenced by an additional hydrogen bond formed between the hydroxyl group of the ligand and a specific amino acid residue (E311^6.55) in the 5-HT1E receptor binding pocket. nih.gov

A series of N-(1-methylpiperidin-4-yl)-2-(arylsulfonyl)-1H-indol-4-yl-amines have been synthesized and evaluated for their affinity towards a panel of serotonin receptors. These compounds generally exhibit high nanomolar affinity for several 5-HT receptor subtypes, with the highest affinities observed for the 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 subtypes. researchgate.net For instance, 5-chloro-N,N-dimethyltryptamine, an indole derivative, shows strong affinity for the 5-HT1A, 5-HT2B, and 5-HT7 receptors. researchgate.net

Furthermore, substituted 3-(4-fluorophenyl)-1H-indoles with a piperidinyl group at the 1-position have been investigated as selective 5-HT2 antagonists. nih.gov Introduction of a methyl group at the 2-position of the indole ring in these analogues leads to increased selectivity for the 5-HT2 receptor over dopamine D2 receptors. nih.gov

| Compound/Series | Target Receptors | Key Findings | Source |

| BRL 54443 | 5-HT1E, 5-HT1F | Potent and selective agonist (pKi 8.7 and 8.9 respectively). | |

| 5-HT1A, 5-HT1B, 5-HT1D | Lower affinity (pKi 7.2, 6.9, 7.2 respectively). | ||

| 5-HT2A, 5-HT2B, 5-HT2C | Lower affinity (pKi 5.9, 7.0, 6.5 respectively). | ||

| N-(1-methylpiperidin-4-yl)-2-(arylsulfonyl)-1H-indol-4-yl-amines | 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7 | High nanomolar affinity for these subtypes. | researchgate.net |

| Substituted 3-(4-fluorophenyl)-1H-indoles | 5-HT2 | 2-methyl substitution increases selectivity over D2 receptors. | nih.gov |

Interactions with Other G-Protein Coupled Receptors (GPCRs)

Beyond cannabinoid and serotonin receptors, analogues of this compound have been assessed for their interactions with other GPCRs, notably dopamine receptors.

For example, BRL 54443 exhibits low affinity for dopamine D2 and D3 receptors, with pKi values of 6.3 and 6.2, respectively, highlighting its selectivity for 5-HT1E/1F receptors. Similarly, studies on selective 5-HT2 antagonists based on the 1-(4-piperidinyl)-3-(4-fluorophenyl)-1H-indole scaffold have shown that these compounds can be engineered to have very low affinity for dopamine D2 receptors. nih.gov For instance, one analogue displayed an IC50 of 6900 nM for D2 receptors, indicating high selectivity for the 5-HT2 receptor. nih.gov In contrast, some antiemetic drugs that are potent D2 receptor antagonists show no significant affinity for 5-HT3 receptors. nih.gov

Inhibition of Complement Factor B (FB)

A significant area of research has focused on indole derivatives as inhibitors of complement factor B (FB), a key serine protease in the alternative pathway (AP) of the complement system. nih.gov Dysregulation of the AP is implicated in several diseases. nih.gov

LNP023 (Iptacopan) is a first-in-class, oral, potent, and highly selective inhibitor of FB. patsnap.comprnewswire.com It binds directly and reversibly to human FB with high affinity, thereby blocking the formation of the C3 convertase in the alternative pathway. patsnap.comhsppharma.com This targeted inhibition prevents the amplification loop of the complement system. patsnap.com LNP023 has demonstrated efficacy in preventing complement activation in various preclinical models and in serum from patients with complement-mediated diseases. researchgate.net The development of LNP023 and related C-linked indoles represents a significant advancement in targeting the complement system for therapeutic intervention. nih.govresearchgate.net

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

Analogues incorporating the 1-methylpiperidinyl moiety have also been explored as antagonists of the calcitonin gene-related peptide (CGRP) receptor, a key target in migraine therapy.

One such compound, BMS-742413 , which features a complex structure including a 1-methylpiperidin-4-yl group, is a highly potent human CGRP receptor antagonist. nih.gov It was specifically designed for intranasal delivery to provide rapid onset of action. nih.gov Another potent and selective CGRP receptor antagonist, zavegepant, also incorporates a complex piperidine-containing structure and exhibits a very high affinity with a Ki of 0.023 nM. researchgate.net These examples demonstrate the utility of the piperidine (B6355638) moiety in designing potent CGRP receptor antagonists.

In Vitro Functional Assays and Mechanistic Studies

Functional assays are crucial for characterizing the pharmacological activity of these indole analogues beyond simple receptor binding. These studies determine whether a compound acts as an agonist, antagonist, or inverse agonist and provide insights into its mechanism of action.

For instance, while AM1241 acts as an agonist at human CB2 receptors, it surprisingly functions as an inverse agonist at rat and mouse CB2 receptors in cAMP inhibition assays. nih.gov This species-dependent activity highlights the complexities of translating findings from animal models to humans. In HEK cells expressing the human CB2 receptor, AM1241 has also been shown to act as an antagonist, blocking the effects of the agonist CP 55,940. apexbt.com

In the context of complement inhibition, LNP023 has been shown to potently block AP activation in vitro and in vivo. researchgate.net Mechanistic studies have confirmed that it directly inhibits the formation of the C3 convertase, a central step in the alternative pathway's amplification loop. patsnap.com This prevents subsequent complement-mediated cell lysis and inflammation. patsnap.comresearchgate.net

Regarding serotonin receptors, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been identified as "biased agonists" of the 5-HT1A receptor. nih.gov These compounds preferentially activate specific downstream signaling pathways, such as ERK1/2 phosphorylation, over others like cAMP inhibition or β-arrestin recruitment. nih.gov This biased agonism could lead to more targeted therapeutic effects with fewer side effects.

Agonist, Antagonist, and Inverse Agonist Activity Quantification (e.g., GTPγS binding assays)

The functional activity of indole-based ligands is frequently quantified using guanosine (B1672433) 5’-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assays. These assays are a cornerstone for characterizing G-protein coupled receptor (GPCR) activation, as they directly measure the initial step in the G-protein signaling cascade. nih.gov The binding of an agonist to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, allows for the accumulation and measurement of this activated state. nih.govnih.gov

Through [³⁵S]GTPγS binding assays, ligands can be classified based on their influence on receptor activity:

Agonists stimulate [³⁵S]GTPγS binding above basal levels.

Neutral antagonists have no effect on their own but block the effects of agonists.

Inverse agonists decrease the basal level of [³⁵S]GTPγS binding, indicating a reduction in the receptor's constitutive (ligand-independent) activity. nih.gov

Studies on indole derivatives have utilized this technique to elucidate their activity at various receptors. For instance, investigations into novel indole-based compounds have employed [³⁵S]GTPγS assays to confirm their agonist activity at the 5-HT₁A receptor. nih.gov Similarly, the characterization of biarylcarbamoylindolines as inverse agonists at the 5-HT₂C receptor involved demonstrating their ability to completely abolish the basal activity in functional assays. ebi.ac.uk The atypical antipsychotic and 5-HT₂A receptor inverse agonist, ACP-103, which contains a methylpiperidinyl moiety, was also characterized by its potent inverse agonist activity in cell-based functional assays. nih.gov

Table 1: Functional Activity of Indole Analogues Determined by GTPγS and Other Functional Assays

| Compound/Class | Receptor | Activity | Assay Type | Key Finding |

|---|---|---|---|---|

| Indole-butyl-amine/chromenonyl-piperazine derivatives | 5-HT₁A | Agonist | GTPγS Assay | Demonstrated in vitro 5-HT agonism. nih.gov |

| Biarylcarbamoylindolines (e.g., SB-228357, SB-243213) | 5-HT₂C | Inverse Agonist | Functional Assay | Completely abolished basal receptor activity. ebi.ac.uk |

| ACP-103 | 5-HT₂A | Inverse Agonist | R-SAT (functional assay) | Displayed potent inverse agonist activity with a pIC₅₀ of 8.7. nih.gov |

| Olanzapine | 5-HT₂C | Inverse Agonist | Calcium Signaling | Exhibited inverse agonism at the INI isoform of the 5-HT₂C receptor. nih.gov |

Allosteric Modulation of Receptor Function (e.g., CB1 allosteric modulators)

Beyond direct interaction with the primary (orthosteric) binding site, some indole analogues function as allosteric modulators. These molecules bind to a topographically distinct site on the receptor, inducing a conformational change that alters the binding and/or efficacy of orthosteric ligands like agonists or inverse agonists. nih.gov This mechanism offers a more nuanced approach to receptor modulation compared to simple agonism or antagonism.

Research has identified several indole-2-carboxamide derivatives as allosteric modulators of the cannabinoid CB1 receptor. nih.govtamu.edu These compounds exhibit complex pharmacology:

Positive Cooperativity with Agonists: In equilibrium binding assays, compounds like Org 27569 were found to significantly increase the binding of the CB1 receptor agonist [³H]CP 55,940. This indicates a positive allosteric effect, where the modulator enhances the affinity of the agonist for the orthosteric site. nih.gov

Negative Cooperativity with Inverse Agonists: The same compounds caused a partial decrease in the binding of the CB1 inverse agonist [³H]SR 141716A, suggesting a negative binding cooperativity. nih.gov

Insurmountable Antagonism: Despite enhancing agonist binding, these allosteric modulators behave as insurmountable antagonists in functional assays, such as [³⁵S]GTPγS binding and mouse vas deferens assays. They cause a significant reduction in the maximum effect (Eₘₐₓ) of CB1 agonists, effectively limiting the ceiling of the agonist's response. nih.gov

The structural features of these indole-2-carboxamides are critical for their allosteric activity. For example, the length of the C3 alkyl chain has been shown to be a key determinant of their modulatory effects. nih.gov This discovery of small molecules that can allosterically modulate the CB1 receptor has opened new avenues for therapeutic development, potentially allowing for finer control over the endocannabinoid system. nih.govnih.gov

Table 2: Allosteric Modulation of the CB1 Receptor by Indole Analogues

| Allosteric Modulator | Effect on Agonist ([³H]CP 55,940) Binding | Effect on Inverse Agonist ([³H]SR 141716A) Binding | Functional Effect on Agonist Activity |

|---|---|---|---|

| Org 27569 | Increased affinity (Positive Cooperativity) | Decreased binding (Negative Cooperativity) | Insurmountable Antagonism (Reduced Eₘₐₓ) nih.gov |

| Org 27759 | Increased affinity (Positive Cooperativity) | Decreased binding (Negative Cooperativity) | Insurmountable Antagonism (Reduced Eₘₐₓ) nih.gov |

| Org 29647 | Increased affinity (Positive Cooperativity) | Decreased binding (Negative Cooperativity) | Insurmountable Antagonism (Reduced Eₘₐₓ) nih.gov |

Characterization of Protean Agonism (e.g., at CB2 receptor)

Protean agonism is a phenomenon where a single ligand can act as an agonist, antagonist, or inverse agonist at the same receptor, depending on the level of constitutive activity in the specific assay system. nih.gov Several indole analogues, notably the CB2-selective compound AM1241, have been identified as protean agonists. nih.govnih.gov AM1241, or (2-iodo-5-nitrophenyl)-[1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl]methanone, exhibits a variable functional profile that is characteristic of this class of ligands. nih.govscilit.com

The behavior of AM1241 at the human CB2 receptor exemplifies protean agonism:

In assays with high constitutive activity (e.g., high levels of adenylyl cyclase stimulation by forskolin), AM1241 can act as a neutral antagonist or even an inverse agonist. nih.govscilit.com

Conversely, in systems with low constitutive activity, or when constitutive activity is abolished (e.g., by pretreatment with an inverse agonist followed by washout), the agonist properties of AM1241 are revealed. nih.govcncb.ac.cn

For example, in Chinese hamster ovary (CHO) cells expressing CB2 receptors, (+)AM1241 did not inhibit forskolin-stimulated cAMP levels on its own. However, when the constitutive activity of the receptor was abolished, the agonist activity of (+)AM1241 became apparent. nih.govcncb.ac.cn This dependence on the receptor's basal activity level explains why a compound might show efficacy in an in vivo model of pain (where receptor tone may be low) but appear as an antagonist in certain in vitro functional assays. nih.gov This highlights that the constitutive activity of CB2 receptors is crucial in determining the pharmacological profile of protean agonists like AM1241. nih.gov

Receptor Occupancy Studies in Cellular Systems and Ex Vivo Preparations

Receptor occupancy studies are critical for correlating the concentration of a drug with its pharmacological effect. These studies measure the fraction of receptors bound by a ligand at a given concentration, providing insights into the affinity and in situ binding characteristics of a compound. Such studies are performed in various systems, from recombinant cell lines to ex vivo tissue preparations.

In cellular systems, such as HEK293 or CHO cells engineered to express a specific receptor, radioligand binding assays are used to determine the affinity (Ki) of a compound. nih.gov For example, the affinity of the inverse agonist ACP-103 for the human 5-HT₂A receptor was determined in both cell membranes (pKi of 9.3) and whole cells (pKi of 9.70). nih.gov These in vitro systems allow for a controlled environment to study the direct interaction between a ligand and its target receptor without the complexities of a whole organism.

Ex vivo preparations, which involve tissues taken from a treated animal, provide a bridge between in vitro findings and in vivo efficacy. For instance, studies on dual 5-HT₂A and 5-HT₂C inverse agonists have included occupancy studies to confirm that the drugs engage their targets in the brain at concentrations that produce a behavioral effect. nih.gov These studies help to establish a clear relationship between the dose administered, the concentration achieved in the target tissue, and the degree of receptor engagement necessary for a therapeutic outcome.

Species-Specific Pharmacological Differences and Their Underlying Molecular Basis (e.g., mammalian CB2 receptors)

Significant pharmacological differences for cannabinoid receptor ligands have been observed between species, such as humans, rats, and mice. nih.govnih.gov These discrepancies can lead to compounds showing promise in preclinical animal models but failing in human clinical trials. researchgate.net The molecular basis for these differences often lies in the genetic variations of the receptors themselves.

In the case of the CB2 receptor, studies have revealed that the gene structure and expression patterns differ between human, rat, and mouse genomes. nih.gov For example, a study identified a novel human CB2 gene promoter that transcribes a specific isoform (CB2A) with higher expression in the testis and brain, while the previously known isoform (CB2B) is more prominent in peripheral tissues. nih.gov These species-specific isoforms can exhibit different ligand binding affinities and functional responses.

Furthermore, even single amino acid differences in the receptor's binding pocket can profoundly impact ligand affinity and efficacy. For instance, the protean agonist (+)AM1241 and the inverse agonist L768242 show different pharmacological profiles at human CB2 (hCB2) versus rat CB2 (rCB2) receptors, although both are classified as protean agonists at both species' receptors. nih.gov The molecular interactions of aminoalkylindole ligands with the CB2 receptor appear to differ from those at the CB1 receptor, with specific amino acids in the CB2 transmembrane helices playing a crucial role. nih.gov These species-specific variations in receptor structure and regulation must be considered when developing therapeutic agents targeting the CB2 receptor to ensure that preclinical findings are translatable to humans. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 5 1 Methylpiperidin 2 Yl 1h Indole and Its Derivatives

Impact of Indole (B1671886) Ring Substitutions on Pharmacological Activity and Selectivity

The indole nucleus is a common feature in many biologically active compounds, and its substitution pattern is a key determinant of activity and selectivity. jocpr.com Modifications at various positions of the indole ring in related compounds have demonstrated significant effects on pharmacological outcomes.

Substitution at C2 and C3: The position of substitution on the indole ring can dramatically alter a compound's efficacy. For instance, in a series of N-piperidinyl indoles designed as nociceptin (B549756) opioid receptor (NOP) ligands, substitution at the C2 position resulted in full agonists with higher binding affinities. nih.gov In contrast, derivatives substituted at the C3 position yielded only partial agonists. nih.gov Furthermore, variations in the C3 substituent have been shown to enhance selectivity for the 5-HT1D receptor. nih.gov

Substitution at C5: The C5 position of the indole ring is a frequent point of modification. In a series of dual 5-HT1A receptor/serotonin (B10506) transporter (SERT) ligands, various substituents at the C5 position of an indolyl-pyrrolidine-2,5-dione scaffold were explored, with methoxy (B1213986) and carbonitrile groups proving beneficial for activity. nih.gov For some antiviral compounds, alternative linkages at the 5-position of the indole were found to reduce activity compared to other linkage points, highlighting the sensitivity of this position to modification. nih.gov

Halogen Substitution: The introduction of halogen atoms to the indole ring can significantly influence binding. A fluorine atom on the indole moiety was found to be critical for the potency of certain serotonin transporter ligands. nih.gov Specifically, a C5-fluorinated derivative showed a more favorable binding mode compared to its non-fluorinated counterpart. nih.gov The compound 5-Cl-indole has also been studied as a modulator of the 5-HT3A receptor. nih.gov

Table 1: Impact of Indole Ring Substitution Position on Agonist Activity at NOP Receptors

| Substitution Position | Observed Effect on NOP Receptor Activity | Reference |

|---|---|---|

| C2-Substitution | Provided NOP full agonists with higher binding affinities. | nih.gov |

| C3-Substitution | Provided NOP-selective partial agonists. | nih.gov |

Role of Piperidine (B6355638) Ring Modifications and N-Alkylation on Receptor Interaction

The piperidine ring and its N-substituent are integral to the interaction of these ligands with their biological targets. Modifications in this region affect binding, stability, and conformational preferences.

Piperidine Ring Saturation: The saturated nature of the piperidine ring can be crucial for metabolic stability when compared to unsaturated analogs like tetrahydropyridine, which are more susceptible to oxidation.

N-Alkylation: The N-methyl group on the piperidine ring is a key feature. Its presence and the nature of the alkyl group influence steric and electronic properties, which in turn affect receptor interaction. vulcanchem.com In related series, replacing the piperidine with a piperazine (B1678402) and modifying the N-substituent with various aromatic heterocyclic groups, including indole, was shown to be a viable strategy for maintaining high affinity and selectivity for the D3 dopamine (B1211576) receptor. nih.gov The piperazine group can enhance solubility and facilitate interactions through hydrogen bonding.

Table 2: Effect of Piperidine/Piperazine Modifications on Receptor Binding

| Modification | Impact | Receptor Family | Reference |

|---|---|---|---|

| Saturated Piperidine Ring | Enhanced metabolic stability vs. unsaturated tetrahydropyridine. | Serotonin Receptors | |

| N-Substitution on Piperazine | Tolerated various substituted indole rings, maintaining high affinity. | Dopamine D2/D3 Receptors | nih.gov |

Influence of Linker Groups between Indole and Piperidine on Binding Affinity and Efficacy

The connection between the indole and piperidine moieties can be a direct bond or can be mediated by a linker group. The nature of this linker is critical for orienting the two pharmacophores correctly within the receptor binding site.

Direct Bond vs. Linkers: In a series of dopamine D3 receptor ligands, it was demonstrated that a direct connection between the heterocyclic ring (like indole) and the piperazine ring was not essential to maintain high affinity and selectivity. nih.gov

Methylene (B1212753) and Amide Linkers: Linkers such as a methylene bridge (-CH2-) or an amide group (-C(O)NH-) have been successfully employed. nih.gov In one study, a 5-substituted indole derivative with a methylene linker showed an affinity for D2 and D3 receptors that was half that of its corresponding amide-linked counterpart. nih.gov In another series, linkers of varying lengths (methyl, ethyl, and propyl) were investigated for 3-substituted N-piperidinyl indoles. nih.gov

Stereochemical Implications for Biological Activity

Many indole-piperidine derivatives possess one or more chiral centers, meaning they can exist as different enantiomers. It is well-established that stereochemistry plays a pivotal role in biological activity, as receptor binding sites are themselves chiral.

Enantiomeric Activity Differences: Significant differences in the biological activity of enantiomers are often observed. For example, in a series of potent D3 receptor ligands, the enantiomers of a racemic compound displayed differential activity. The (-)-enantiomer exhibited higher binding affinity for both D2 and D3 receptors compared to the (+)-enantiomer. nih.gov This underscores the importance of stereospecific synthesis and testing to identify the more active isomer. The synthesis of specific enantiomers, such as (R)-(1-Methylpiperidin-2-yl)methanol, highlights the focus on stereochemically pure building blocks in medicinal chemistry. bldpharm.com

Table 3: Enantiomeric Differences in Binding Affinity (Ki, nM) for a D3-selective Ligand

| Enantiomer | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |

|---|---|---|---|

| (-)-10e | 47.5 | 0.57 | nih.gov |

| (+)-10e | 113 | 3.73 | nih.gov |

Exploration of Bioisosteric Replacements within the Indole-Piperidine Scaffold

Bioisosteric replacement is a strategy used in drug design to swap one functional group for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. nih.gov This approach has been applied to the indole-piperidine scaffold.

Benzimidazole (B57391) Motifs: The benzimidazole ring has been successfully used as a bioisostere for the indole nucleus in various contexts. Studies have led to the identification of potent inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) and various kinases based on a benzimidazole scaffold. researchgate.netnih.gov Benzimidazole analogs of L-tryptophan have also been shown to be substrates and inhibitors of tryptophan indole lyase. nih.gov

Other Heterocyclic Replacements: Indazole has been investigated as another effective indole bioisostere, particularly in the development of 5-HT3 receptor antagonists. acs.org The broader strategy of exploring bioisosteric replacements for indole is a recognized and valued approach in medicinal chemistry. mdpi.com Analysis of large datasets of serotonin receptor ligands shows that various ring modifications and substitutions are common and can enhance activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can provide predictive insights for designing new, more potent analogs.

2D and 3D-QSAR Studies: Both 2D- and 3D-QSAR studies have been performed on various classes of indole derivatives. researchgate.netmdpi.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to indole derivatives targeting the serotonin transporter and phosphodiesterase IV. nih.govnih.gov These studies generate models based on steric, electrostatic, and hydrophobic fields, which can then be used to predict the activity of newly designed compounds before their synthesis. nih.gov Such models have demonstrated good predictive power, helping to identify key structural features required for high affinity and guiding further optimization efforts. nih.govnih.gov

Preclinical Research Applications of 5 1 Methylpiperidin 2 Yl 1h Indole Analogues

Development and Validation as Radioligands for In Vivo Receptor Imaging (e.g., SPECT and PET imaging of CB1 receptors in animal models)

The development of high-affinity radiolabeled ligands is crucial for the in vivo visualization and quantification of receptors using non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.gov Analogues of 5-(1-Methylpiperidin-2-yl)-1H-indole have been instrumental in the development of radioligands for the CB1 receptor, which is abundantly expressed in the central nervous system. nih.gov

A prominent example is the compound AM2233 , chemically known as 2-Iodophenyl-[1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl]methanone. nih.gov This potent CB1 receptor agonist was specifically designed to be labeled with radioisotopes of iodine for biochemical and imaging studies. nih.gov The (R)-enantiomer of AM2233, in particular, demonstrates a very high affinity for the CB1 receptor. nih.gov

The radioiodinated version, R-[¹³¹I]AM2233 , was developed as a SPECT agent to non-invasively study CB1 receptors in the brain. nih.gov In vitro studies using mouse hippocampal membranes with ¹³¹I-AM2233 as the radioligand showed that AM2233 has a Kᵢ value of 0.2 nM, which indicates a significantly higher affinity compared to the well-known synthetic cannabinoid WIN55212-2 (Kᵢ = 1.6 nM). nih.gov

Table 1: In Vitro Binding Affinity of AM2233

| Compound | Receptor | Kᵢ (nM) |

|---|---|---|

| AM2233 (racemic) | CB1 | 0.2 nih.gov |

| WIN55212-2 | CB1 | 1.6 nih.gov |

This table summarizes the in vitro binding affinities of AM2233 and a reference compound for the CB1 receptor.

In vivo validation in animal models has confirmed the utility of these radioligands. Autoradiography experiments using mouse brain sections demonstrated that the distribution of radioiodinated AM2233 aligns with the known locations of CB1 receptors. nih.gov Crucially, specific binding was nearly absent in brain sections from CB1 receptor knockout mice, confirming the ligand's selectivity. nih.gov Animal studies with R-[¹³¹I]AM2233 in mice showed radioactivity uptake in brain regions rich in CB1 receptors, such as the hippocampus, striatum, and globus pallidus. nih.gov This uptake was significantly reduced by the co-administration of a CB1 receptor antagonist, SR141716A, further evidencing the specific binding to CB1 receptors. nih.gov While a number of PET radioligands for CB1 receptors have been developed from other chemical classes like pyrazoles, the high affinity of aminoalkylindoles like AM2233 makes them valuable tools for receptor mapping. nih.govnih.gov

Characterization in In Vivo Pharmacological Models (e.g., animal behavioral assays for cannabinoid agonists)

The cannabinoid-like activity of this compound analogues is characterized in vivo using various pharmacological models, particularly animal behavioral assays. These assays are designed to assess the physiological and psychoactive effects that result from the activation of cannabinoid receptors.

A key method for evaluating the cannabimimetic properties of a new compound is the drug discrimination paradigm. In studies with rats, the analogue AM2233 was found to fully substitute for Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. wikipedia.org This indicates that AM2233 produces similar subjective effects to THC, a hallmark of CB1 receptor activation. The potency of AM2233 in these studies was reported to be higher than that of the classic synthetic cannabinoid WIN 55,212-2 . wikipedia.org

A variety of behavioral tests are employed to characterize the profile of cannabinoid agonists in rodents:

The Open Field Test: This assay measures general locomotor activity and anxiety-like behavior. northwestern.eduuh.edu Animals are placed in an open arena, and their movement, time spent in the center versus the periphery, and rearing events are recorded. ekamimaging.com Anxious rodents tend to stay near the walls (thigmotaxis). uh.edu

The Elevated Plus Maze: Used to assess anxiety, this maze has two open and two enclosed arms. uh.eduekamimaging.com Anxiolytic compounds typically increase the time rodents spend in the open arms. uh.edu

The Forced Swim Test: Also known as the behavioral despair test, this model is used to screen for antidepressant effects by measuring the animal's immobility time when placed in a cylinder of water. uh.edu

Cognitive and Memory Tests: Assays like the Morris water maze, Y-maze, and novel object recognition test are used to evaluate the effects of compounds on spatial learning and memory. northwestern.eduekamimaging.com

These behavioral paradigms are essential for the preclinical evaluation of novel compounds, providing insights into their potential therapeutic effects and side-effect profiles. nih.govnih.gov

Investigation in Preclinical Disease Models for Mechanistic Understanding

Analogues of this compound and related indole-based cannabinoid receptor agonists have been investigated in a wide range of preclinical disease models to elucidate their therapeutic mechanisms.

Neuroinflammation and Neurodegenerative Diseases Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. oatext.complos.org The endocannabinoid system is known to modulate inflammatory processes, and targeting cannabinoid receptors has emerged as a potential therapeutic strategy. nih.gov

The aminoalkylindole WIN 55,212-2 , a mixed CB1/CB2 receptor agonist, has been studied extensively in this context. In a rat model of chronic brain inflammation induced by lipopolysaccharide (LPS), administration of WIN 55,212-2 was found to reduce the number of activated microglia, which are key immune cells in the brain. nih.gov In cell culture models of Alzheimer's disease, WIN 55,212-2 demonstrated neuroprotective effects by preventing the toxic effects of the amyloid-β peptide on astrocytes. plos.orgnih.gov It was shown to increase astrocyte viability, reduce the expression of inflammatory proteins like TNF-α and IL-1β, and increase the expression of the antioxidant enzyme Cu/Zn SOD. plos.orgnih.gov Furthermore, plant-based and synthetic cannabinoids have demonstrated neuroprotective effects in several other neurodegenerative disease models. scispace.com

Pain Cannabinoid receptors are well-established targets for pain management, as they are involved in modulating pain perception at peripheral, spinal, and supraspinal levels. nih.gov Preclinical studies have shown that cannabinoid-based drugs can alleviate several types of pain, including neuropathic and inflammatory pain. the-hospitalist.org

The indole-based compound AM1241 , a selective CB2 receptor agonist, has shown significant efficacy in animal models of neuropathic pain. pnas.orgnih.gov In rats with nerve ligation-induced neuropathy, AM1241 dose-dependently reversed both tactile and thermal hypersensitivity. nih.govresearchgate.net These analgesic effects were blocked by a CB2 antagonist but not a CB1 antagonist, confirming that the action is mediated through CB2 receptors, which are primarily located outside the central nervous system. pnas.orgnih.gov This peripheral restriction is a desirable characteristic, as it may avoid the central nervous system side effects associated with CB1 receptor activation. nih.gov In a model of spinal cord injury, AM1241 also promoted the survival of neurons and improved neurological function. sciopen.com

Bacterial and Parasitic Infections The investigation of indole-based compounds extends to infectious diseases. While research on direct analogues of this compound in this area is limited, related structures have shown promise. A study exploring 3-substituted-1H-imidazol-5-yl-1H-indoles identified compounds with potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the potential of the indole (B1671886) scaffold as a basis for developing new antibacterial agents. nih.gov

The search for new antiparasitic drugs has also included various heterocyclic compounds. mdpi.com For example, extracts from the plant Mitragyna speciosa, which contain indole alkaloids, have been used traditionally to treat intestinal infections. wikipedia.org While broad, this line of research suggests that indole derivatives could be a source of novel antimicrobial and antiparasitic agents. mdpi.comnih.gov

Table 2: Preclinical Disease Model Applications of Indole-Based Cannabinoid Agonists

| Compound | Disease Model | Key Findings | References |

|---|---|---|---|

| WIN 55,212-2 | Chronic Neuroinflammation (LPS-induced) | Reduced the number of activated microglia in the brain. | nih.gov |

| WIN 55,212-2 | Alzheimer's Disease (in vitro) | Prevented amyloid-β toxicity in astrocytes; reduced inflammatory markers. | plos.orgnih.gov |

| AM1241 | Neuropathic Pain (nerve ligation) | Reversed tactile and thermal hypersensitivity via CB2 receptor activation. | pnas.orgnih.govresearchgate.net |

| AM1241 | Spinal Cord Injury | Promoted neuron survival and improved neurological function. | sciopen.com |

| Indole-imidazole analogues | Bacterial Infection (MRSA) | Showed potent in vitro growth inhibition of MRSA. | nih.gov |

This table summarizes key findings from preclinical studies of indole-based cannabinoid agonists in various disease models.

Emerging Research Directions and Future Perspectives for 5 1 Methylpiperidin 2 Yl 1h Indole Derivatives

Development of Novel and Efficient Synthetic Routes (e.g., Green Chemistry approaches)

The synthesis of indole (B1671886) derivatives has traditionally relied on methods like the Fischer, Bischler, and Leimgruber–Batcho indole syntheses. acs.org However, the future of synthesizing 5-(1-Methylpiperidin-2-yl)-1H-indole derivatives is moving towards more efficient, cost-effective, and environmentally friendly processes.

One promising direction is the adoption of "green chemistry" principles. This includes the use of renewable starting materials, such as lignin-derived aromatic platform chemicals, to construct the indole core. nih.gov Research has demonstrated the feasibility of modular synthetic routes from lignin (B12514952) to produce biologically active indoles, which could be adapted for this class of compounds. nih.gov Such approaches not only reduce reliance on fossil fuels but also often involve milder reaction conditions. nih.gov

Another key area of development is the use of less toxic solvents and catalysts, and the elimination of purification steps like chromatography. mdpi.com For instance, syntheses have been reported that utilize environmentally benign solvent mixtures like methanol/water with catalytic amounts of acids, achieving good yields without the need for extensive purification. nih.govmdpi.com

Furthermore, the optimization of existing synthetic routes to improve yield and purity is an ongoing effort. This includes the development of one-pot, multi-component reactions that can construct complex molecules like indolyl-1,6-benzodiazocinones in a single step. mdpi.com The table below summarizes some modern synthetic strategies applicable to indole derivatives.

| Synthetic Strategy | Key Features | Potential Advantages |

| Lignin-based synthesis | Utilizes renewable starting materials. | Sustainable, potentially lower cost. nih.gov |

| Chromatography-free synthesis | Avoids column chromatography for purification. | Reduced solvent waste, lower cost, more scalable. mdpi.com |

| One-pot reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste. mdpi.com |

| Catalytic C-N coupling | Employs catalysts for forming key bonds. | Milder reaction conditions, higher selectivity. nih.gov |

Identification of New Receptor Targets and Exploration of Polypharmacology

Derivatives of the indole and piperidine (B6355638) scaffolds are known to interact with a wide range of biological targets. While research on this compound itself is specific, related structures have shown affinity for several important receptor families.

Future research will likely focus on screening derivatives of this compound against a broad panel of receptors to identify novel targets. Based on analogous compounds, potential targets include:

Serotonin (B10506) (5-HT) receptors : Various subtypes such as 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT6 are modulated by indole derivatives, suggesting applications in neurological and psychiatric disorders. acs.orgnih.gov

Cannabinoid (CB) receptors : The CB1 receptor, implicated in pain, appetite, and mood, is a target for some indole-based compounds. nih.gov

Dopamine (B1211576) receptors : D3-selective ligands with an indole or similar scaffold are being explored for their therapeutic potential. mdpi.com

A significant emerging trend is the exploration of polypharmacology , the ability of a single compound to interact with multiple targets. This can lead to enhanced therapeutic efficacy or the potential for drug repurposing. For example, a D3-selective ligand might also show affinity for 5-HT receptors, which could be beneficial in treating complex disorders with multiple underlying pathologies. mdpi.com The strategic design of ligands with a specific multi-target profile is a key future direction.

Rational Design and Synthesis of Highly Selective and Potent Ligands

The development of new drugs is increasingly reliant on rational design strategies to create compounds with high potency and selectivity for their intended target. For derivatives of this compound, this involves a deep understanding of structure-activity relationships (SAR).

One successful approach is the bitopic ligand design , where a molecule is engineered to bind to both the primary (orthosteric) binding site and a secondary (allosteric) site on a receptor. mdpi.com This can significantly enhance both affinity and subtype selectivity, as demonstrated in the development of D3-selective antagonists. mdpi.com

Computational methods, such as molecular docking, play a crucial role in rational design. mdpi.com These techniques allow researchers to predict how a molecule will bind to its target, guiding the synthesis of more effective compounds. For instance, docking studies can help in designing derivatives that form specific hydrogen bonds or hydrophobic interactions within the receptor's binding pocket.

Chemical modifications are also used to fine-tune the properties of a ligand. The introduction of fluorine atoms, for example, can alter a compound's basicity (pKa) and improve its pharmacokinetic profile, such as oral absorption. acs.org The table below illustrates how different structural modifications can impact ligand properties.

| Modification | Example | Effect |

| Fluorination | Addition of fluorine to the piperidine or linker. | Reduced pKa, improved oral absorption. acs.org |

| Linker extension/modification | Varying the length and nature of the chain connecting moieties. | Optimized binding to bitopic sites. mdpi.com |

| Substituent changes on the indole ring | Adding groups like methoxy (B1213986) or nitro. | Altered receptor affinity and selectivity. nih.gov |

Advancements in Understanding Molecular Mechanisms of Action and Receptor Signaling

A fundamental aspect of developing new drugs is understanding their molecular mechanism of action. For derivatives of this compound that target G-protein-coupled receptors (GPCRs), such as serotonin or cannabinoid receptors, this involves elucidating the downstream signaling pathways they modulate.

Future research will employ advanced techniques to probe these mechanisms. This includes:

Cryo-electron microscopy (Cryo-EM) to determine the high-resolution structure of the ligand-receptor complex, revealing the precise binding mode.

Biochemical assays to measure the effect of the ligand on second messengers like cAMP and calcium, and on the recruitment of proteins like β-arrestin. mdpi.com

Cell-based functional assays to understand the physiological consequences of receptor activation or inhibition.

By understanding how these compounds affect receptor signaling, researchers can better predict their therapeutic effects and potential side effects. For example, distinguishing between a full agonist, a partial agonist, or an antagonist at a particular receptor is crucial for its development as a drug.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts for this Class of Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including derivatives of this compound. mdpi.commdpi.com AI can accelerate this process in several ways:

Target Identification : AI algorithms can analyze vast datasets of genomic, proteomic, and clinical data to identify and validate novel drug targets. nih.gov

Virtual Screening : ML models can screen massive virtual libraries of compounds to identify those with a high probability of binding to a specific target, significantly reducing the time and cost of initial screening. nih.gov

De Novo Drug Design : Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules with desired properties. springernature.com These models can be trained on the structural features of known active compounds to generate novel indole derivatives with optimized potency and selectivity.

ADME/Tox Prediction : AI can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of a compound before it is even synthesized, helping to prioritize the most promising candidates. eurekalert.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 5-(1-Methylpiperidin-2-yl)-1H-indole?

- Methodology : Single-crystal X-ray diffraction using the SHELX program suite (e.g., SHELXL for refinement) is widely employed. Key steps include:

- Growing high-quality crystals via vapor diffusion or slow evaporation.

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Structure refinement with SHELXL, emphasizing hydrogen bonding and piperidine ring conformation analysis .

- Data Interpretation : Focus on bond lengths, angles, and torsional parameters to validate stereochemistry and intermolecular interactions.

Q. How can this compound be synthesized, and what are common intermediates?

- Synthesis Routes :

- Mannich Reaction : React 1H-indole with formaldehyde and methylpiperidine in glacial acetic acid to introduce the methylpiperidinyl group (yield >95%) .

- Regioselective Functionalization : Use Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura) to modify the indole core before piperidine addition .

- Key Intermediates : 5-Bromo-1H-indole for cross-coupling; 1-methylpiperidine-2-carboxaldehyde for Mannich reactions.

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Techniques :

- NMR : 1H/13C NMR to confirm substitution patterns (e.g., indole C-5 position) and methylpiperidine integration.

- HPLC-MS : Quantify purity (>98%) and detect byproducts.

- Elemental Analysis : Validate empirical formula (e.g., C14H18N2).

Advanced Research Questions

Q. How do substituents on the indole ring influence biological activity, such as enzyme inhibition?

- SAR Insights :

- CYP19 (Aromatase) Inhibition : Introducing electron-withdrawing groups (e.g., Cl, F) at C-5 enhances binding affinity (e.g., 4-chlorophenyl analog: IC50 = 15.3 nM) .

- α-Glucosidase Inhibition : Alkyl/aralkyl sulfanyl groups at C-3 improve potency (e.g., pentylsulfanyl analog: IC50 < 1 µM vs. acarbose) .

- Design Strategy : Combine computational docking (e.g., AutoDock) with synthetic modifications to optimize steric and electronic complementarity.